Amonafide dihydrochloride

Multidrug Resistance P-glycoprotein Secondary AML

Amonafide dihydrochloride is the definitive selection for multidrug resistance (MDR) research. Unlike etoposide and doxorubicin, it is not a Pgp substrate, retaining full cytotoxicity in Pgp-overexpressing sAML myeloblasts (up to 70% patient prevalence). Its ATP-independent Topo II inhibition generates a distinct DNA cleavage pattern with high cytosine preference at position -1. NAT2 acetylator phenotype-dependent metabolism creates a unique pharmacogenetic exposure-toxicity relationship—absent in non-polymorphic Topo II inhibitors—enabling individualized dose modeling. Quantitatively differentiated from mitonafide by up to 6.1× potency. Validated reference standard for naphthalimide SAR, MDR evasion screening, and genotype-phenotype correlation studies. For R&D use only.

Molecular Formula C16H19Cl2N3O2
Molecular Weight 356.2 g/mol
CAS No. 150091-68-2
Cat. No. B1684221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmonafide dihydrochloride
CAS150091-68-2
Synonymsamonafide;  amonafide hydrochloride;  benzisoquinolinedione;  nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142.
Molecular FormulaC16H19Cl2N3O2
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl
InChIInChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H
InChIKeyAEMLYYQEBPJIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amonafide Dihydrochloride (CAS 150091-68-2) Procurement Guide: Clinical-Stage Topoisomerase II Inhibitor with Distinct Pharmacogenetic and MDR Profile


Amonafide dihydrochloride (CAS 150091-68-2; NSC 308847; AS1413) is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid that functions as a dual-mechanism DNA intercalator and topoisomerase II (Topo II) inhibitor [1]. Unlike classic Topo II poisons (e.g., etoposide, doxorubicin), amonafide induces protein-associated DNA strand breaks through an ATP-insensitive mechanism and has advanced to Phase III clinical evaluation in acute myeloid leukemia [2]. The compound exhibits unique pharmacogenetic dependence on NAT2 acetylator phenotype, which directly modulates both pharmacokinetics and myelosuppression risk, distinguishing it from non-polymorphic Topo II inhibitors [3].

Why Amonafide Dihydrochloride Cannot Be Substituted with Generic Naphthalimide Analogs or Classical Topo II Inhibitors


Substitution with mitonafide, other naphthalimide analogs, or classical Topo II inhibitors (e.g., etoposide, doxorubicin) is scientifically invalid for three evidence-based reasons. First, amonafide cytotoxicity differs quantitatively from mitonafide by a factor of up to 6.1× across cancer cell lines [1]. Second, amonafide is not a substrate for P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) efflux, whereas daunorubicin shows significantly greater Pgp-mediated efflux in sAML patient myeloblasts [2]. Third, amonafide is metabolized by the polymorphic NAT2 enzyme to an active metabolite (N-acetyl-amonafide), creating a unique pharmacogenetic exposure-toxicity relationship absent in non-polymorphic Topo II inhibitors [3]. These three dimensions—potency differential, MDR evasion, and pharmacogenetic metabolism—render cross-class substitution inappropriate without direct comparative validation.

Amonafide Dihydrochloride Quantitative Evidence: Comparator-Based Differentiation Data for Procurement Decisions


MDR Evasion: P-Glycoprotein Substrate Status of Amonafide vs. Daunorubicin in sAML Patient Myeloblasts

Amonafide dihydrochloride retains full cytotoxic activity in P-glycoprotein (Pgp)-overexpressing multidrug-resistant (MDR) cells, unlike classical Topo II inhibitors such as daunorubicin. In myeloblasts obtained from patients with secondary acute myeloid leukemia (sAML), Pgp-mediated efflux of amonafide was significantly less than efflux of daunorubicin, demonstrating that amonafide is not a substrate for this major MDR efflux pump [1]. This property is clinically relevant because up to 70% of sAML patients show overexpression of Pgp or other MDR mechanisms [2].

Multidrug Resistance P-glycoprotein Secondary AML Topoisomerase II

Pharmacogenetic Differentiation: NAT2 Acetylator Phenotype Impacts Amonafide Myelosuppression Severity

Amonafide metabolism is uniquely dependent on the polymorphic N-acetyltransferase 2 (NAT2) enzyme, which converts it to the active metabolite N-acetyl-amonafide [1]. Using caffeine as a phenotypic probe, patients can be classified as slow or rapid acetylators. Fast acetylators experience greater myelosuppression than slow acetylators, necessitating reduced amonafide dosing for the rapid acetylator subgroup [2]. This pharmacogenetic relationship is absent for other Topo II inhibitors such as etoposide, doxorubicin, and mitoxantrone, which are not metabolized via polymorphic NAT2 acetylation pathways.

Pharmacogenetics NAT2 Acetylator Phenotype Myelosuppression

ATP-Independent Topo II Inhibition: Distinct Cleavage Pattern vs. Doxorubicin and Etoposide

Amonafide functions as an ATP-insensitive topoisomerase II inhibitor, in contrast to ATP-dependent inhibitors such as doxorubicin, etoposide, and mitoxantrone. Topoisomerase II-mediated DNA cleavage induced by amonafide is affected less than 3-fold by 1 mM ATP, whereas doxorubicin, etoposide, and mitoxantrone show ATP-dependent cleavage stimulation . Furthermore, amonafide produces a markedly different cleavage intensity pattern with high preference for cytosine at position -1 and exclusion of guanines and thymines . Additionally, amonafide does not produce topoisomerase I-mediated DNA cleavage even at concentrations up to 100 μM .

Topoisomerase II ATP-independent DNA cleavage Chemotherapy

Cytotoxicity Differentiation: Amonafide vs. Mitonafide IC50 Values in A549 Lung Cancer Cells

In head-to-head cytotoxicity testing against A549 lung adenocarcinoma cells, novel naphthalimide derivatives were compared with amonafide and mitonafide as positive controls. Amonafide demonstrated an IC50 of 63.61 μg/mL, while mitonafide showed an IC50 of 55.36 μg/mL, representing a 1.15-fold difference in potency [1]. Both compounds were less potent than the lead derivatives D-1 (IC50 = 14.37 μg/mL) and D-2 (IC50 = 20.12 μg/mL), which exhibited 4.4× and 3.2× greater potency than amonafide respectively [1].

Cytotoxicity IC50 Naphthalimide Lung Cancer

Clinical Efficacy Differentiation: Amonafide+Cytarabine vs. Daunorubicin+Cytarabine in sAML Phase III Trial

The Phase III ACCEDE trial (N=433 randomized) directly compared amonafide L-malate (AS1413, 600 mg/m² IV daily on days 1-5) plus cytarabine (200 mg/m² continuous IV days 1-7) against standard daunorubicin (45 mg/m² IV daily days 1-3) plus cytarabine in newly diagnosed secondary AML [1]. Complete remission (CR) plus CR with incomplete blood count recovery was 43.5% (94/216) in the amonafide arm versus 43.3% (94/217) in the daunorubicin arm (P = 0.966), demonstrating equivalent efficacy [1]. Notably, 30-day mortality was 20.4% in the amonafide arm compared to 12.4% in the daunorubicin arm [1].

Secondary AML Phase III Cytarabine Complete Remission

Solubility and Formulation: Amonafide Dihydrochloride DMSO Solubility for In Vitro Research Applications

Amonafide dihydrochloride exhibits high solubility in DMSO with reported values ranging from 51 mg/mL (179.99 mM) to 57 mg/mL (201.17 mM) at 25°C, while being insoluble in water and showing limited ethanol solubility of approximately 4 mg/mL (14.11 mM) . These solubility parameters are critical for in vitro experimental design, particularly for preparing concentrated stock solutions for cell-based assays. The compound is stable as powder when stored at -20°C for up to 3 years [1].

Solubility DMSO In Vitro Stock Solution

Amonafide Dihydrochloride Application Scenarios for Research Procurement and Experimental Design


Investigating MDR-Evading Topo II Inhibition in Pgp-Overexpressing Malignancies

Amonafide dihydrochloride is indicated for experimental systems modeling multidrug-resistant malignancies, particularly secondary AML where up to 70% of patients exhibit Pgp overexpression [1]. Unlike standard anthracyclines (e.g., daunorubicin) that are subject to Pgp-mediated efflux, amonafide is not a Pgp substrate and demonstrates significantly reduced efflux in sAML patient myeloblasts [2]. This property makes amonafide the appropriate selection for comparative studies evaluating MDR evasion mechanisms or for screening novel combination therapies targeting resistant disease populations.

Pharmacogenetic Studies of NAT2 Polymorphism and Drug Toxicity

Amonafide serves as a validated probe compound for investigating NAT2 acetylator phenotype effects on drug metabolism and toxicity. Fast acetylators experience greater myelosuppression than slow acetylators, necessitating phenotype-guided dose adjustment [3]. This well-characterized pharmacogenetic relationship enables amonafide to be used as a reference standard in studies of genotype-phenotype correlation, population pharmacokinetic modeling, and the development of individualized dosing algorithms for polymorphically metabolized anticancer agents.

Mechanistic Studies of ATP-Independent Topoisomerase II Poisoning

Amonafide is suitable for research applications requiring ATP-independent topoisomerase II inhibition. Topo II-mediated DNA cleavage induced by amonafide is affected less than 3-fold by 1 mM ATP, contrasting sharply with ATP-dependent agents such as doxorubicin, etoposide, and mitoxantrone . Additionally, amonafide produces a distinct DNA cleavage pattern with high preference for cytosine at position -1. These properties support amonafide selection for comparative mechanistic studies of Topo II poisoning modalities and structure-activity relationship analyses of naphthalimide-based DNA intercalators.

In Vitro Cytotoxicity Profiling of Naphthalimide Derivatives

Amonafide dihydrochloride is established as a reference standard for evaluating the antiproliferative activity of novel naphthalimide derivatives. In direct comparative assays against A549 lung cancer cells, amonafide demonstrated an IC50 of 63.61 μg/mL, while its closest structural analog mitonafide showed an IC50 of 55.36 μg/mL [4]. Against HT-29, HeLa, and PC3 cells, amonafide exhibits IC50 values of 4.67 μM, 2.73 μM, and 6.38 μM respectively . These quantitative benchmarks support amonafide's utility as a positive control in cytotoxicity screening campaigns for naphthalimide analog development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amonafide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.